An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-(dimethylamino)benzaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-(dimethylamino)benzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 2-Chloro-6-(dimethylamino)benzaldehyde. As a uniquely substituted aromatic aldehyde, this compound presents significant interest for researchers in synthetic chemistry and drug development. Due to the specific ortho-substitution pattern, its reactivity is governed by a complex interplay of steric and electronic effects. This document synthesizes theoretical chemical principles with data from structurally analogous compounds to provide a predictive yet robust overview. We will delve into its structural features, predicted spectroscopic signature, plausible synthetic routes, and key safety considerations, offering field-proven insights for its handling and use in a laboratory setting.
Molecular Structure and Identification
2-Chloro-6-(dimethylamino)benzaldehyde is an aromatic compound characterized by a benzaldehyde core with two substituents, a chloro group and a dimethylamino group, both positioned ortho to the aldehyde functional group. This substitution pattern is critical as it imparts significant steric hindrance around the reactive aldehyde center and modulates the electronic properties of the aromatic ring.
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IUPAC Name: 2-Chloro-6-(dimethylamino)benzaldehyde
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Molecular Formula: C₉H₁₀ClNO
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Molecular Weight: 183.64 g/mol [1]
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CAS Number: A specific CAS number for this isomer is not prominently available in public databases, distinguishing it from the more common 2-Chloro-4-(dimethylamino)benzaldehyde (CAS: 1424-66-4)[1][2][3].
The strategic placement of the bulky chloro and dimethylamino groups adjacent to the aldehyde function is the defining structural feature, as illustrated below.
Caption: Key functional groups on the benzaldehyde core.
Predicted Physicochemical Properties
While specific experimental data for this isomer is scarce, we can predict its properties based on known data for analogous compounds like 2-chloro-4-(dimethylamino)benzaldehyde and general principles of physical organic chemistry.
| Property | Predicted Value / Observation | Rationale & Comparative Insights |
| Appearance | White to yellow or brown crystalline solid. | This appearance is typical for substituted benzaldehydes, including the 2-chloro-4-isomer.[2] Discoloration upon exposure to light and air is common. |
| Melting Point | 65-80 °C (estimated) | The melting point will be influenced by crystal packing. The related p-Dimethylaminobenzaldehyde melts at 72-75 °C.[4] The ortho substitution may disrupt crystal lattice efficiency, potentially lowering the melting point compared to more symmetrical isomers. |
| Solubility | Low solubility in water; Soluble in organic solvents. | Water solubility is expected to be low (e.g., 0.3 g/L for a related isomer) due to the hydrophobic aromatic ring.[5] Good solubility is expected in solvents like ethanol, acetone, and chlorinated solvents.[2][6] |
| Stability | Stable under normal conditions; may be light-sensitive. | Many benzaldehyde derivatives, particularly those with amino groups, are sensitive to light and may oxidize over time.[4][5] Storage under an inert atmosphere and protected from light is recommended. |
Reactivity Profile and Mechanistic Considerations
The reactivity is dictated by the aldehyde, the aromatic ring, and the interplay between the chloro and dimethylamino substituents.
Aldehyde Group Reactivity
The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the two bulky ortho substituents create significant steric hindrance, which is expected to decrease the rate of reaction compared to less hindered aldehydes like benzaldehyde itself.
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Nucleophilic Addition: Reactions with nucleophiles (e.g., Grignard reagents, organolithiums) will be slower. The choice of a less bulky nucleophile or harsher reaction conditions may be necessary to achieve good conversion.
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Oxidation: Can be oxidized to the corresponding 2-chloro-6-(dimethylamino)benzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This is a common transformation for substituted benzaldehydes.[7]
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Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.[8]
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Condensation Reactions: Reactions like the Wittig, Knoevenagel, or aldol condensations are plausible.[7] However, the steric hindrance will likely necessitate optimized conditions, such as the use of more reactive ylides or stronger bases, to overcome the reduced electrophilicity and physical blocking of the reaction site.
Aromatic Ring Reactivity
The electronic nature of the ring is polarized by the two substituents. The dimethylamino group is a powerful electron-donating group (EDG) through resonance, while the chloro group is electron-withdrawing (EWG) through induction.
Caption: Competing electronic effects on the aromatic ring.
The strong activating effect of the dimethylamino group dominates, making the ring electron-rich and susceptible to electrophilic aromatic substitution (EAS). The primary sites for substitution will be para to the dimethylamino group (position 4) and para to the chloro group (position 5), with the former being more activated. Steric factors will also play a crucial role in determining the regioselectivity of incoming electrophiles.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow via SNAᵣ.
Experimental Protocol (Hypothetical)
Objective: To synthesize 2-chloro-6-(dimethylamino)benzaldehyde from 2-chloro-6-fluorobenzaldehyde.
Causality: The fluorine atom is an excellent leaving group in SNAᵣ reactions, especially when activated by an ortho-electron-withdrawing group like the aldehyde. Dimethylamine acts as the nucleophile.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-6-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
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Nucleophile Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the stirred mixture at room temperature.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.
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Workup: Cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Self-Validation: The identity and purity of the synthesized product must be confirmed through spectroscopic methods (NMR, IR, and MS) and compared against predicted data.
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected key signals.
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | δ 9.8 - 10.2 ppm (s, 1H) | Aldehyde proton (-CHO), deshielded by the carbonyl group. Expected to be a singlet as there are no adjacent protons.[9] |
| δ 7.0 - 7.8 ppm (m, 3H) | Aromatic protons. The specific splitting pattern (e.g., doublet of doublets, triplet) will depend on their coupling constants. | |
| δ 2.8 - 3.2 ppm (s, 6H) | Dimethylamino protons (-N(CH₃)₂). Appears as a sharp singlet due to the two equivalent methyl groups. | |
| ¹³C NMR | δ > 190 ppm | Carbonyl carbon (C=O), highly deshielded. |
| δ 120 - 155 ppm | Aromatic carbons. The carbon attached to the nitrogen will be shielded, while the carbon attached to the chlorine will be deshielded. | |
| δ ~40 ppm | Methyl carbons of the dimethylamino group. | |
| IR Spectroscopy | ~1700-1715 cm⁻¹ (strong) | C=O stretch of the aromatic aldehyde. Conjugation with the ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[9] |
| ~2720 & ~2820 cm⁻¹ (medium) | Characteristic C-H stretches of the aldehyde proton (Fermi doublet).[9] | |
| ~1600, ~1480 cm⁻¹ | C=C stretching vibrations of the aromatic ring. |
For comparison, an IR spectrum for the related 2-chloro-4-(dimethylamino)benzaldehyde is available in the NIST Chemistry WebBook, providing a valuable reference point for the expected peak locations.[3]
Potential Applications in Research and Development
Substituted benzaldehydes are versatile building blocks in organic synthesis.[4] The unique ortho-disubstitution pattern of 2-chloro-6-(dimethylamino)benzaldehyde makes it a valuable intermediate for synthesizing sterically hindered molecules.
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Pharmaceutical Synthesis: It can serve as a precursor for active pharmaceutical ingredients (APIs) where a constrained conformation is desired to enhance binding affinity to a biological target.[10]
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Dye and Pigment Chemistry: The dimethylamino group is a common feature in solvatochromic dyes. This scaffold could be used to create novel dyes with unique photophysical properties.
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Schiff Base and Ligand Synthesis: Condensation with primary amines would yield sterically hindered Schiff bases, which can be used as ligands in coordination chemistry to stabilize unusual metal geometries or create specialized catalysts.[4]
Safety and Handling Precautions
Disclaimer: No specific toxicological data is available for 2-chloro-6-(dimethylamino)benzaldehyde. Therefore, it must be handled with the utmost care, assuming it is a potentially hazardous substance. The precautions should be based on those for structurally similar, hazardous compounds.
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Hazard Classification (Predicted): Based on analogs like 2-chloro-4-(dimethylamino)benzaldehyde, it should be considered harmful if swallowed, and a cause of skin and serious eye irritation.[11][12]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Handling:
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Storage: Store in a tightly closed container in a cool, dry, and dark place.[5]
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Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][13]
References
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- Fisher Scientific. (2010, April 20). SAFETY DATA SHEET: p-Dimethylaminobenzaldehyde.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Benzaldehyde.
- Pickering Laboratories. (n.d.). Safety Data Sheet (SDS): p-Dimethyaminobenzaldehyde (DMAB).
- Ricca Chemical. (2026, January 11). Safety Data Sheet.
- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET: 2-Chloro-4-(dimethylamino)benzaldehyde.
- CymitQuimica. (n.d.). CAS 1424-66-4: 2-Chloro-4-(dimethylamino)benzaldehyde.
- MilliporeSigma. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4.
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- Chemiis. (n.d.). P-Dimethylaminobenzaldehyde – Applications, Properties, and Industrial Uses.
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- Adebayo, S. A., & Onajobi, F. A. (2025, August 6). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
- TCI AMERICA. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4.
- ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectral Properties of p-Dimethylaminobenzaldehyde (DMABC Reagent).
- Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde.
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